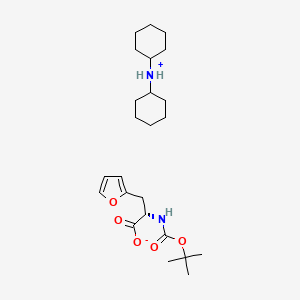
dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a tert-butoxycarbonyl group, and a dicyclohexylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Formation of the furan ring: The furan ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling reaction: The Boc-protected amine is then coupled with the furan-containing intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The furan ring and Boc-protected amine group can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(phenyl)propanoate: This compound has a phenyl ring instead of a furan ring, leading to different chemical reactivity and applications.
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(thiophene-2-yl)propanoate: This compound contains a thiophene ring, which imparts different electronic properties compared to the furan ring.
Uniqueness
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate is unique due to the presence of the furan ring, which provides distinct reactivity and potential for diverse applications. The combination of the Boc-protected amine and furan ring makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C24H40N2O5 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
dicyclohexylazanium;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
Clé InChI |
QYEOQPFAYJEDFE-FVGYRXGTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


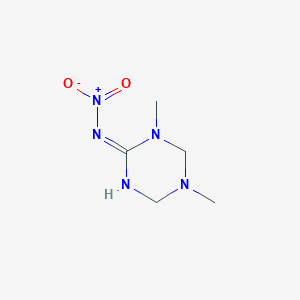

![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
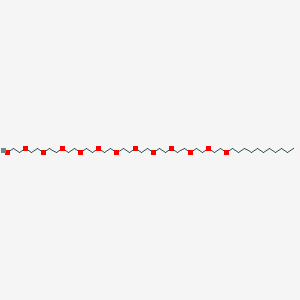
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
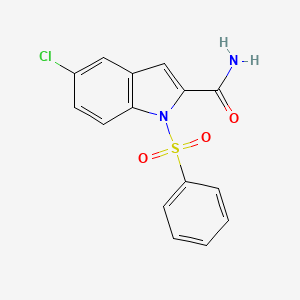
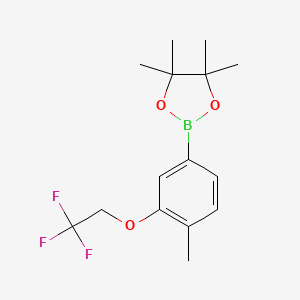
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
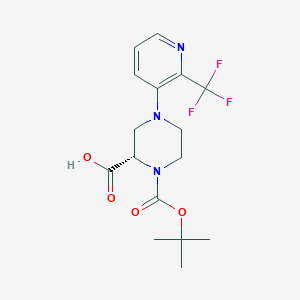

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)

